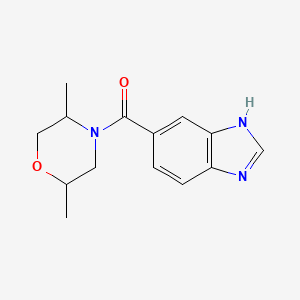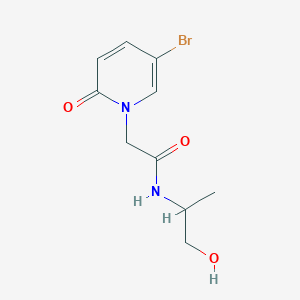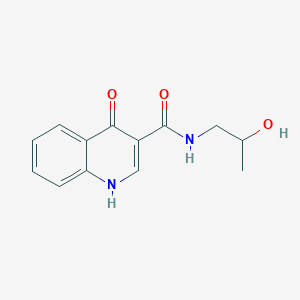
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a synthetic compound that has been extensively studied for its potential use as an immunosuppressant drug. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines and growth factors that are important for immune cell development and function.
Mechanism of Action
CP-690,550 selectively inhibits 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, an enzyme that is essential for the signaling pathways of cytokines and growth factors that are important for immune cell development and function. By inhibiting 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, CP-690,550 can reduce the activity of immune cells and prevent the release of pro-inflammatory cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a variety of biochemical and physiological effects. In addition to its immunosuppressive effects, CP-690,550 has also been shown to have anti-inflammatory effects, reduce bone resorption, and improve lipid metabolism. CP-690,550 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for use in lab experiments. It is a highly selective inhibitor of 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, which allows for precise targeting of immune cells and signaling pathways. CP-690,550 is also relatively easy to synthesize and has a favorable safety profile. However, CP-690,550 also has some limitations for use in lab experiments. It can be expensive to produce and may require specialized equipment and expertise for synthesis and purification.
Future Directions
There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another area of interest is the development of more selective 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide inhibitors that can target specific immune cells and signaling pathways. Finally, further research is needed to better understand the long-term safety and efficacy of CP-690,550 in clinical settings.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride. The resulting product is then reacted with N-methylpyridine-4-methanol to form 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide. The final product is obtained through recrystallization and purification steps.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential use as an immunosuppressant drug. It has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, CP-690,550 has also been investigated for its potential use in preventing organ transplant rejection.
properties
IUPAC Name |
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-17(9-10-2-5-15-6-3-10)13(18)12-8-11(14)4-7-16-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQMJYHPSFJFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)





![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
